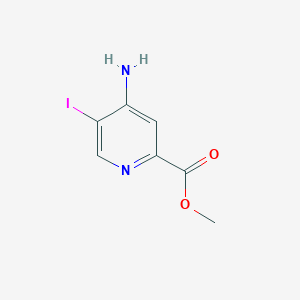![molecular formula C25H28N2O2 B2887155 N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine CAS No. 320368-89-6](/img/structure/B2887155.png)
N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several distinct functional groups. It includes an adamantyl group, which is a type of bulky, three-dimensional structure often used in medicinal chemistry due to its unique physicochemical properties . The molecule also contains a 4-methylphenyl group, which is a common motif in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, as has been done for similar compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific functional groups. For example, the adamantyl group is known to undergo certain types of rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the adamantyl group is known to influence the lipophilicity and stability of compounds .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
Research has shown the potential of nitroarylidene imines in developing bifunctional fluorescent chemosensors for detecting lanthanide cations and various anions such as fluoride, cyanide, and acetate. For instance, a specific compound, N-[(Anthracen-9-yl)methyl]-1-(4,5-dimethoxy-2-nitrophenyl)methanimine, demonstrated high efficacy and selectivity as a sensor for europium(III) cation and fluoride anion (Tolpygin et al., 2017).
Radical Addition and Positional Selectivity
The study of radical reactions with nitrothiophen derivatives, including the adamantyl radical, helps to understand the positional selectivity of radical addition to aromatic substrates. This research provides insights into the mechanisms underlying homolytic aromatic substitutions and could inform the synthesis of novel organic compounds (Cogolli et al., 1980).
Antibacterial Agents
N′-Heteroarylidene-1-carbohydrazide derivatives have been synthesized and shown to exhibit broad-spectrum antibacterial activity, making them promising candidates for the development of new antibacterial drugs. Such compounds, including E-N′-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide, demonstrated potent activity with minimal inhibitory concentrations (MICs) in the low μg/mL range against various bacterial strains (Al-Wahaibi et al., 2020).
Antioxidant and Neuroprotective Agents
Aminoadamantane derivatives of nitroxyl free radicals have been synthesized and evaluated for their antioxidant activity against reactive oxygen species. These compounds, particularly those with nitroxide substituents, displayed significant antioxidative capacity and showed potential as neuroprotective agents in models of induced parkinsonism. This suggests their applicability in treating conditions associated with oxidative stress, such as Parkinson's disease (Skolimowski et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-18-2-6-22(7-3-18)25-13-20-10-21(14-25)12-24(11-20,16-25)17-26-15-19-4-8-23(9-5-19)27(28)29/h2-9,15,20-21H,10-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPOULBKFWKOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN=CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-methylphenyl)-1-adamantyl]methyl]-1-(4-nitrophenyl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

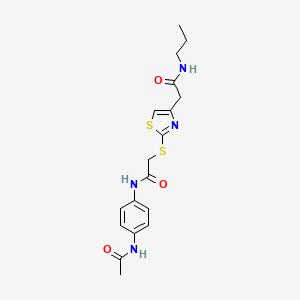
![3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2887075.png)

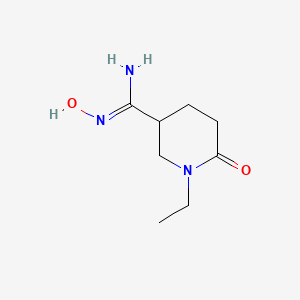
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B2887082.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2887084.png)
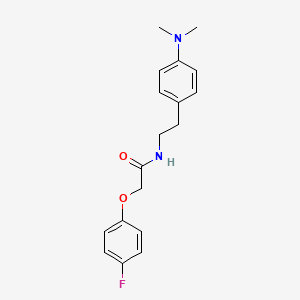
![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2887087.png)
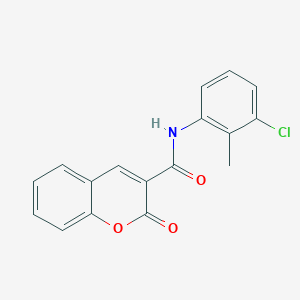

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2887092.png)

